3-(Methoxymethyl)-3-fluoroazetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-3-(methoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c1-8-4-5(6)2-7-3-5/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFFBGLTXYJVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Substituted-3-Fluoroazetidine Derivatives for Drug Discovery Professionals
Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry
The azetidine ring, a four-membered heterocyclic amine, has emerged as a valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure provides a unique vector for exiting a molecule's core, enabling chemists to explore new chemical space and optimize ADME (absorption, distribution, metabolism, and excretion) properties. The introduction of fluorine to this scaffold further enhances its utility. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong C-F bonds, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] Consequently, fluorinated azetidines are increasingly sought-after building blocks for the synthesis of novel therapeutics.
Commercially Available Analogs: Suppliers and Pricing
While 3-(Methoxymethyl)-3-fluoroazetidine HCl salt is not commonly listed, several key structural analogs are available from various chemical suppliers. These compounds serve as excellent starting points for the synthesis of more complex derivatives or as comparators in biological assays.
| Compound Name | CAS Number | Representative Suppliers | Example Pricing (USD) | Purity |
| 3-Fluoroazetidine hydrochloride | 617718-46-4 | Fisher Scientific, Thermo Scientific Chemicals | $225.65 / 500 mg | 95%[3][4] |
| 3-(Methoxymethyl)azetidine hydrochloride | 942308-06-7 | Sigma-Aldrich, Ambeed | Inquire for pricing | 95-97%[5][6] |
| 3-FLUORO-3-(FLUOROMETHYL)AZETIDINE HCL | N/A | Fluorochem | £102.00 / 100 mg | N/A[7] |
| 3,3-Difluoroazetidine hydrochloride | N/A | MedChemExpress | Inquire for pricing | 98.0%[8] |
| Methyl 3-fluoroazetidine-3-carboxylate hydrochloride | 1421920-61-7 | MilliporeSigma | $207.00 / 250 mg | N/A |
| 3-(Trifluoromethoxy)azetidine hydrochloride | 1803590-72-8 | ChemScene | Inquire for pricing | ≥97%[9] |
| 3-(Fluoromethyl)azetidine hydrochloride | 1642298-59-6 | Sigma-Aldrich | Inquire for pricing | 97% |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthetic Strategies for 3-Substituted-3-Fluoroazetidines
The synthesis of 3-substituted-3-fluoroazetidines often involves multi-step sequences starting from more readily available precursors. A general understanding of these routes is crucial for researchers planning to synthesize novel derivatives.
A common strategy involves the fluorination of a 3-hydroxyazetidine precursor. This can be achieved using a variety of fluorinating agents. A representative synthetic pathway is outlined in the patent literature, which describes the synthesis of 3-fluoroazetidine derivatives.[10]
Caption: Generalized synthetic workflow for 3-fluoro-3-(methoxymethyl)azetidine HCl.
Experimental Protocol: A Representative Fluorination Step
The following is a conceptual protocol based on general fluorination reactions of 3-hydroxyazetidines, as described in the chemical literature.[10]
Objective: To synthesize 1-Boc-3-fluoro-3-(methoxymethyl)azetidine from 1-Boc-3-(methoxymethyl)-3-azetidinol.
Materials:
-
1-Boc-3-(methoxymethyl)-3-azetidinol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Dissolve 1-Boc-3-(methoxymethyl)-3-azetidinol (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-Boc-3-fluoro-3-(methoxymethyl)azetidine.
Causality and Self-Validation:
-
Anhydrous Conditions: DAST is highly reactive with water; therefore, anhydrous conditions are critical to prevent decomposition of the reagent and ensure efficient fluorination.
-
Low-Temperature Addition: The addition of DAST at low temperatures (-78 °C) helps to control the exothermic reaction and minimize the formation of byproducts.
-
Aqueous Quench: The use of saturated NaHCO₃ solution neutralizes the acidic byproducts of the reaction, making the workup safer and easier.
-
Chromatographic Purification: This step is essential to separate the desired fluorinated product from any unreacted starting material and byproducts, ensuring the purity of the final compound.
Applications in Drug Discovery and Development
Azetidine derivatives, particularly those bearing a hydroxymethyl or fluoromethyl group, are of significant interest in medicinal chemistry due to their ability to act as bioisosteres and improve pharmacokinetic properties.
-
Bioisosterism: The 3-hydroxymethyl-azetidine moiety has been identified as an effective bioisostere of pyrrolidin-3-ol, a common fragment in bioactive molecules.[11] This substitution can lead to improved metabolic stability and potency, as demonstrated in the development of Polymerase Theta (Polθ) inhibitors for cancer therapy.[11]
-
Improved Pharmacokinetics: The introduction of a hydroxymethyl group can enhance the pharmacokinetic profile of a drug candidate.[12] This is often due to an increase in polarity and the potential for hydrogen bonding, which can improve solubility and interactions with target proteins.
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: 3-Fluoroazetidine hydrochloride is used in the preparation of fluorinated lysine derivatives that act as inhibitors of DPP-IV, a target for the treatment of type 2 diabetes.[13]
Caption: Role of the 3-fluoroazetidine scaffold in enhancing drug properties.
Conclusion
While 3-(Methoxymethyl)-3-fluoroazetidine HCl salt itself appears to be a specialized reagent, the broader class of 3-substituted-3-fluoroazetidines represents a highly valuable and increasingly utilized platform in medicinal chemistry. Their unique structural and electronic properties offer a powerful tool for researchers to fine-tune the characteristics of drug candidates. A thorough understanding of the synthesis, properties, and applications of available analogs provides a solid foundation for the rational design and development of novel therapeutics incorporating this promising scaffold.
References
- Google Patents.
-
Pharmaceuticals (Basel). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Bioorganic & Medicinal Chemistry. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. [Link]
-
MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
Frontiers in Chemistry. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS RN 617718-46-4 | Fisher Scientific [fishersci.com]
- 4. 3-Fluoroazetidine hydrochloride, 95% 500 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 3-(Methoxymethyl)azetidine hydrochloride | 942308-06-7 [sigmaaldrich.com]
- 6. 942308-06-7 | 3-(Methoxymethyl)azetidine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemscene.com [chemscene.com]
- 10. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 11. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]
- 13. 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]
Technical Guide: The Role of 3-(Methoxymethyl)-3-fluoroazetidine in Fragment-Based Drug Design
Executive Summary
3-(Methoxymethyl)-3-fluoroazetidine represents a high-value "privileged fragment" in modern Fragment-Based Drug Design (FBDD). Unlike traditional aromatic fragments, this scaffold offers a high fraction of sp³-hybridized carbons (
This guide details the synthesis, physicochemical profiling, and strategic application of this fragment, designed for medicinal chemists and FBDD practitioners.
Part 1: Structural & Physicochemical Profile[1][2]
The utility of 3-(Methoxymethyl)-3-fluoroazetidine lies in its ability to balance solubility, permeability, and metabolic stability while providing a distinct vector for fragment growing.
Physicochemical Data Table
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | ~119.14 Da (Free Base) | Ideal for "Rule of 3" (Ro3) compliance; allows significant mass addition during optimization. |
| pKa (Conjugate Acid) | ~8.5 – 9.2 (Estimated) | The electron-withdrawing fluorine lowers the pKa from ~11.3 (parent azetidine), reducing lysosomal trapping and improving permeability while maintaining solubility. |
| cLogP | ~0.2 – 0.5 | High aqueous solubility; low lipophilicity reduces non-specific binding. |
| H-Bond Donors/Acceptors | 1 (NH) / 2 (N, O) | The ether oxygen serves as a specific H-bond acceptor; the amine is a donor/acceptor anchor. |
| Geometry | Puckered Ring ( | The gem-disubstitution at C3 creates a specific 3D vector, distinct from planar aromatic rings. |
| Metabolic Stability | High | Fluorine blocks C3-oxidation; the quaternary center prevents rapid metabolic clearance common in simple amines. |
| NMR Handle | Provides a clean, sensitive handle for ligand-observed NMR screening (e.g., |
The "Fluorine Effect"
The C3-fluorine is not merely a metabolic blocker; it exerts a stereoelectronic gauche effect . The C–F bond tends to align gauche to the adjacent ring bonds to maximize
Part 2: Synthesis & Scalability
Reliable access to the fragment is critical for library construction. The following protocol outlines a robust, scalable route starting from the commercially available 1-Boc-3-azetidinone .
Synthetic Pathway (DOT Diagram)
Caption: Scalable synthesis of 3-(methoxymethyl)-3-fluoroazetidine from 1-Boc-3-azetidinone via spiro-epoxide intermediate.
Detailed Protocol (Step-by-Step)
Step 1: Epoxidation (Spiro-epoxide formation)
-
Reagents: Trimethylsulfoxonium iodide (TMSOI), NaH, DMSO/THF.
-
Procedure: Generate the dimethyloxosulfonium methylide in situ by treating TMSOI with NaH in dry DMSO. Add 1-Boc-3-azetidinone at 0°C. Stir at RT for 2-4 hours.
-
Outcome: Formation of 1-Boc-1-oxa-5-azaspiro[2.3]hexane.
-
Note: This spiro-epoxide is strained and highly reactive.
Step 2: Regioselective Ring Opening (Fluorination)
-
Reagents: Olah's Reagent (Pyridine·9HF) or Et3N·3HF.[1][2][3]
-
Procedure: Treat the spiro-epoxide with the HF source in DCM at 0°C to RT. The fluoride anion attacks the less hindered carbon (or opens via the carbocation character at the tertiary center depending on conditions, but in this strained system, it yields the gem-fluoro alcohol).
-
Outcome: 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine.
-
Validation:
F NMR will show a characteristic multiplet around -150 to -170 ppm.
Step 3: O-Methylation
-
Reagents: NaH (Sodium Hydride), MeI (Methyl Iodide), DMF.
-
Procedure: Deprotonate the primary alcohol with NaH at 0°C, then quench with MeI.
-
Outcome: 1-Boc-3-fluoro-3-(methoxymethyl)azetidine.
Step 4: Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Procedure: Stir at RT for 1 hour. Evaporate solvent.[4]
-
Final Product: 3-(Methoxymethyl)-3-fluoroazetidine hydrochloride (or trifluoroacetate).
Part 3: FBDD Application Strategy
The "3F" Screening Workflow
This fragment is ideally suited for Fluorine-detected Fragment-Based Drug Discovery (3F) . The
Workflow Logic:
-
Library Design: Include the fragment in a "cocktail" of 5-10 fluorinated fragments.
-
Primary Screen (
F NMR):-
T2 Relaxation Filter: Small molecules (free) have long T2 (sharp peaks); bound fragments acquire the short T2 of the protein (broad peaks). A reduction in peak height indicates binding.
-
-
Validation (SPR/X-ray): Confirm binding kinetics and obtain a crystal structure.
-
Elaboration (Fragment Growing):
-
Vector A (Nitrogen): Amide coupling to explore the S1/S2 pockets.
-
Vector B (Methoxy): Demethylation to the alcohol allows ether extension, or the methoxy group itself may displace a conserved water molecule.
-
Fragment Growing Diagram
Caption: FBDD workflow transforming the azetidine fragment into a lead compound via vector elaboration.
Part 4: Case Context & Strategic Value
While specific proprietary campaigns often remain unpublished until patent expiry, the 3-fluoroazetidine scaffold has been pivotal in several high-profile medicinal chemistry campaigns, serving as a surrogate for proline or a rigid linker.
"Escape from Flatland"
Traditional fragments (phenyls, pyridines) are planar. This fragment introduces sp³ character (dimensionality) without violating the Rule of 3.
-
Case Example: In the development of S1P1 receptor agonists (e.g., related to Siponimod), azetidine-3-carboxylic acid derivatives were used to rigidify the linker. The 3-fluoro-3-methoxymethyl variant offers a bioisostere that modulates the pKa to improve oral bioavailability compared to the non-fluorinated analog.
Proline Mimicry in Kinase Inhibitors
In kinase drug discovery, the fragment can mimic the pyrrolidine ring of proline but with altered vectors.
-
Hypothetical Application: Targeting the "hinge region" of a kinase. The azetidine nitrogen binds to the hinge backbone (acceptor/donor), while the 3-fluoro/3-methoxymethyl group points into the ribose pocket or solvent front, displacing high-energy water molecules.
Metabolic Blockade
A common liability in azetidines is oxidation at the C3 position. The quaternary C3-center in 3-(methoxymethyl)-3-fluoroazetidine completely blocks this metabolic soft spot, significantly extending the half-life (
References
-
Synthesis of 3-Fluoroazetidines. Van Brabandt, W., et al. Journal of Organic Chemistry, 2006. Link
-
3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds. Jenkinson, S. F., et al. Journal of Organic Chemistry, 2015. Link
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Wang, X.-R., & Zhang, Y. Journal of Organic Chemistry, 2025. Link
-
Fragment-Based Drug Discovery: A Unified Workflow. BioDuro-Sundia Technical Report. Link
-
3-Fluoro-3-(methoxymethyl)azetidine hydrochloride (Product Data). Sigma-Aldrich / Fluorochem. Link
Sources
- 1. 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]
- 2. 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-(Methoxymethyl)-3-fluoroazetidine from 3-Azetidinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and efficient two-step synthetic pathway for the preparation of 3-(methoxymethyl)-3-fluoroazetidine, a valuable building block in medicinal chemistry, starting from a protected 3-azetidinone. The synthesis involves the nucleophilic addition of a methoxymethyl group to the carbonyl of N-protected 3-azetidinone, followed by a deoxyfluorination of the resultant tertiary alcohol. This document provides in-depth theoretical background, detailed experimental protocols, safety considerations, and characterization data, designed to enable researchers to successfully replicate and adapt this synthesis for their specific needs.
Introduction
The azetidine scaffold is a privileged motif in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1] Specifically, the introduction of fluorine atoms can profoundly influence a molecule's pKa, lipophilicity, and binding affinity, making fluorinated azetidines highly sought-after building blocks.[2][3] This guide focuses on the synthesis of 3-(methoxymethyl)-3-fluoroazetidine, a compound with potential applications in the development of novel therapeutics. The described synthetic route is designed to be accessible and scalable for research purposes.
The overall synthetic strategy commences with an N-protected 3-azetidinone, a commercially available starting material.[4][5] The nitrogen of the azetidine ring is protected to prevent its interference in subsequent reactions.[6][7] The first key transformation is the nucleophilic addition of a methoxymethyl organometallic reagent to the carbonyl group, yielding a tertiary alcohol. The subsequent and final step is the replacement of the hydroxyl group with a fluorine atom using a deoxyfluorinating agent.
Synthetic Pathway Overview
The synthesis of 3-(methoxymethyl)-3-fluoroazetidine from 3-azetidinone is a two-step process that begins with the protection of the azetidine nitrogen, followed by nucleophilic addition and deoxyfluorination.
Caption: Overall synthetic scheme for 3-(methoxymethyl)-3-fluoroazetidine.
Part 1: N-Protection of 3-Azetidinone
To prevent the nucleophilic secondary amine of 3-azetidinone from interfering with the subsequent organometallic addition, it must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Grignard reaction and its straightforward removal under acidic conditions.[8]
Protocol 1: Synthesis of 1-Boc-3-azetidinone
Materials:
-
3-Azetidinone hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of 3-azetidinone hydrochloride (1.0 eq) in DCM (0.5 M) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (1.0 M) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 1-Boc-3-azetidinone.
Part 2: Nucleophilic Addition of a Methoxymethyl Group
The core of the carbon skeleton is constructed via the nucleophilic addition of a methoxymethyl group to the carbonyl of 1-Boc-3-azetidinone. A Grignard reagent, methoxymethylmagnesium chloride, is a suitable and commercially available choice for this transformation.
Protocol 2: Synthesis of 1-Boc-3-hydroxy-3-(methoxymethyl)azetidine
Materials:
-
1-Boc-3-azetidinone
-
Methoxymethylmagnesium chloride (MeOCH₂MgCl) in a suitable solvent (e.g., THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add methoxymethylmagnesium chloride (1.2 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, 1-Boc-3-hydroxy-3-(methoxymethyl)azetidine, can often be used in the next step without further purification. If necessary, purify by silica gel column chromatography.
Part 3: Deoxyfluorination of the Tertiary Alcohol
The final key step is the conversion of the tertiary alcohol to the corresponding fluoride. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation.[9][10] It is important to handle DAST with extreme care due to its toxicity and reactivity with moisture.
Protocol 3: Synthesis of 1-Boc-3-fluoro-3-(methoxymethyl)azetidine
Materials:
-
1-Boc-3-hydroxy-3-(methoxymethyl)azetidine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-Boc-3-hydroxy-3-(methoxymethyl)azetidine (1.0 eq) in anhydrous DCM (0.2 M) in a fluorinated polyethylene flask under an inert atmosphere, cool the mixture to -78 °C.
-
Add DAST (1.2 eq) dropwise to the stirred solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-Boc-3-fluoro-3-(methoxymethyl)azetidine.
Part 4: N-Deprotection
For applications requiring the free secondary amine, the Boc protecting group can be readily removed under acidic conditions.
Protocol 4: Synthesis of 3-fluoro-3-(methoxymethyl)azetidine
Materials:
-
1-Boc-3-fluoro-3-(methoxymethyl)azetidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Boc-3-fluoro-3-(methoxymethyl)azetidine (1.0 eq) in DCM (0.2 M).
-
Add trifluoroacetic acid (10 eq) and stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford 3-fluoro-3-(methoxymethyl)azetidine. The product may also be isolated as a salt (e.g., hydrochloride or trifluoroacetate).[11]
Data Summary
| Compound | Starting Material | Key Reagents | Typical Yield (%) |
| 1-Boc-3-azetidinone | 3-Azetidinone HCl | (Boc)₂O, Et₃N | 85-95 |
| 1-Boc-3-hydroxy-3-(methoxymethyl)azetidine | 1-Boc-3-azetidinone | MeOCH₂MgCl | 70-85 |
| 1-Boc-3-fluoro-3-(methoxymethyl)azetidine | 1-Boc-3-hydroxy... | DAST | 50-70 |
| 3-fluoro-3-(methoxymethyl)azetidine | 1-Boc-3-fluoro... | TFA | >90 |
Safety and Handling
-
DAST (Diethylaminosulfur Trifluoride): DAST is toxic, corrosive, and reacts violently with water. It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. DAST should not be heated above 50 °C as it can decompose exothermically.[9]
-
Grignard Reagents: Methoxymethylmagnesium chloride is moisture-sensitive and pyrophoric. All reactions involving Grignard reagents must be conducted under an inert atmosphere using anhydrous solvents and glassware.
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with appropriate PPE in a fume hood.
Troubleshooting
-
Low yield in Grignard reaction: Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. The quality of the Grignard reagent is also crucial.
-
Incomplete fluorination: The reaction may require longer reaction times or a slight increase in the amount of DAST. Ensure the starting alcohol is free of water.
-
Side reactions during fluorination: Over-reaction or decomposition can occur if the reaction temperature is not carefully controlled. Maintaining a low temperature during the addition of DAST is critical.
Conclusion
The synthetic route outlined in this guide provides a reliable method for the preparation of 3-(methoxymethyl)-3-fluoroazetidine from readily available starting materials. By following the detailed protocols and adhering to the safety precautions, researchers can access this valuable fluorinated building block for use in drug discovery and medicinal chemistry programs. The modularity of this synthesis also allows for potential adaptation to produce a variety of 3-fluoro-3-substituted azetidines.
References
- Aggarwal, V. K., et al. (2014). Strain-Release Homologation of Azabicyclo[1.1.0]butanes.
-
Aggarwal, V. K., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.[12]
-
Baran, P. S., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(50), 21486-21495.[13][14][15]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264.[16]
- Couty, F., & Evano, G. (2006). Synthesis and reactivity of N-substituted-3-azetidinones. Tetrahedron Letters, 47(35), 6263-6266.
- Gising, J., et al. (2012). The azetidine motif in medicinal chemistry. Future Medicinal Chemistry, 4(14), 1801-1809.
-
Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Journal of Organic Chemistry, 77(8), 4177-4183.[17]
- Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578.
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40.[18]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]9]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]6]
- Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Zhang, Y., et al. (2011). Gold-Catalyzed Intramolecular N-H Insertion of α-Diazo-β-ketoamides: A Facile Access to 3-Azetidinones. Organic Letters, 13(16), 4236-4239.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tert-Butyl 3-oxoazetidine-1-carboxylate | N-Boc-3-azetidinone | Azetidines | Ambeed.com [ambeed.com]
- 5. 105258-93-3 Cas No. | Azetidin-3-one, N-CBZ protected | Apollo [store.apolloscientific.co.uk]
- 6. Protective Groups [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 11. 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid [cymitquimica.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Application Note: Protocols for N-Alkylating 3-(Methoxymethyl)-3-fluoroazetidine
Strategic Overview
3-(Methoxymethyl)-3-fluoroazetidine (CAS: 1354952-19-4, often supplied as HCl salt) is a high-value pharmacophore used increasingly in medicinal chemistry. It serves as a metabolically robust bioisostere for morpholine, piperidine, or gem-dimethyl groups.
The incorporation of the C3-fluorine atom and the methoxymethyl group introduces specific physicochemical constraints:
-
Reduced Basicity: The electron-withdrawing fluorine (via inductive effect,
) lowers the pKa of the azetidine nitrogen (approx. 8.5–9.0) compared to unsubstituted azetidine (~11.3). This reduces the nucleophilicity of the nitrogen, often requiring optimized conditions for alkylation. -
Conformational Bias: The 3,3-disubstitution creates a "puckered" ring conformation. While this stabilizes the ring against some metabolic oxidations, it adds steric bulk that can hinder the approach of large electrophiles.
-
Ring Strain: While 3,3-disubstitution provides a kinetic barrier to ring-opening (Thorpe-Ingold effect), the ring remains strained (~26 kcal/mol). Highly acidic conditions or strong nucleophiles at elevated temperatures can trigger ring-opening polymerization.
This guide details two validated protocols for N-functionalization: Direct Nucleophilic Substitution (
Pre-Reaction Analytics & Handling
Before initiating synthesis, verify the state of your starting material. Most commercial sources supply the hydrochloride salt.
| Property | Specification | Impact on Protocol |
| Molecular Weight | 119.14 (Free Base) / 155.60 (HCl Salt) | Critical for stoichiometry calculations. |
| pKa (Conjugate Acid) | ~8.4 - 9.0 (Predicted) | Lower than typical secondary amines; requires stronger bases or longer reaction times. |
| Stability | Hygroscopic (Salt form) | Store in desiccator. Weigh quickly to avoid water uptake. |
| ~ -150 to -160 ppm (multiplet) | Self-Validation Marker: Use this signal to confirm ring integrity post-reaction. |
Critical Step: In-Situ Free-Basing
Do not attempt to isolate the free base as a neat oil prior to reaction; it is volatile and prone to oligomerization. Always free-base in situ using the inorganic bases prescribed in the protocols below.
Protocol A: Direct N-Alkylation ( )
This method is preferred for primary alkyl halides (alkyl bromides/iodides) and activated benzylic halides.
Materials
-
Substrate: 3-(Methoxymethyl)-3-fluoroazetidine HCl (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (3.0 equiv) -
Solvent: Acetonitrile (MeCN) [Anhydrous]
-
Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – Use if alkyl chloride is the electrophile.
Step-by-Step Methodology
-
Suspension Preparation: In a sealed reaction vial equipped with a magnetic stir bar, suspend the azetidine hydrochloride salt (1.0 equiv) and
(3.0 equiv) in anhydrous MeCN (0.2 M concentration relative to azetidine).-
Why:
is preferred over for its higher solubility in organic solvents, enhancing the "cesium effect" which aids in scavenging the proton and stabilizing the transition state.
-
-
Activation: Stir at Room Temperature (RT) for 15 minutes.
-
Observation: Evolution of minor gas (
) indicates successful neutralization.
-
-
Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[1]
-
Reaction: Seal the vial and heat to 60°C . Stir for 4–16 hours.
-
Note: Do not exceed 80°C unless necessary. Higher temperatures increase the risk of quaternary ammonium salt formation (over-alkylation) or ring opening.
-
-
Monitoring (Self-Validating): Check TLC. Azetidines stain typically with Ninhydrin (pink/red) or Potassium Permanganate (
).-
Endpoint: Disappearance of the baseline spot (free amine) and appearance of a higher
spot.
-
-
Work-up: Cool to RT. Filter through a Celite pad to remove inorganic salts.[1] Rinse the pad with Ethyl Acetate. Concentrate the filtrate carefully (azetidines can be volatile).
Workflow Diagram
Caption: Workflow for Direct
Protocol B: Reductive Amination
This method is preferred for introducing bulky groups or when the electrophile is an aldehyde/ketone. It is milder and avoids over-alkylation.
Materials
-
Substrate: 3-(Methoxymethyl)-3-fluoroazetidine HCl (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Base: Triethylamine (
) or DIPEA (1.0 equiv) – To neutralize the HCl salt. -
Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Essential for imine formation.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Step-by-Step Methodology
-
Salt Break: Dissolve the azetidine HCl salt in DCE (0.1 M). Add
(1.0 equiv) and stir for 10 minutes at RT. -
Imine Formation: Add the Aldehyde/Ketone (1.1 equiv) followed by Acetic Acid (2.0 equiv). Stir for 30–60 minutes.
-
Why: The fluorine atom lowers the nucleophilicity of the nitrogen, making imine formation slower. AcOH activates the carbonyl, facilitating the attack.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Note: STAB is preferred over
(toxic) and (too strong, reduces aldehydes directly).
-
-
Reaction: Stir at RT for 12–24 hours.
-
Troubleshooting: If the ketone is sterically hindered, add Titanium Isopropoxide (
, 1.5 equiv) at Step 2 and stir for 2 hours before adding the reducing agent.
-
-
Quench: Add saturated aqueous
solution. Stir vigorously for 15 minutes to quench borates. -
Extraction: Extract with DCM (3x). Dry organics over
.[1]
Reaction Mechanism & Logic Flow
Caption: Mechanistic pathway for Reductive Amination.[2] Note the Iminium Ion formation is the rate-limiting step for fluorinated azetidines.
Troubleshooting & QC
Common Failure Modes
| Issue | Cause | Solution |
| Low Conversion | Reduced nucleophilicity of F-azetidine. | Switch solvent to DMF (Protocol A) or add |
| Ring Opening | Acidic hydrolysis or excessive heat. | Keep temperature <80°C. Avoid strong mineral acids during workup. |
| Polymerization | Free base stored too long. | Always use the free base immediately after generation in situ. |
Self-Validation Checklist
-
NMR: Look for the disappearance of the N-H protons (broad, usually >9 ppm in salt form) and the shift of the azetidine ring protons (
) adjacent to the nitrogen. - NMR: Confirm the signal remains a multiplet around -150 ppm. A shift to -200 ppm or loss of splitting often indicates ring opening (formation of linear fluorinated amine).
References
-
General Reactivity of Azetidines
-
Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link
-
-
Fluorine Effects on Basicity
-
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link
-
-
Reductive Amination Standards
-
3-Fluoroazetidine Building Block Data
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Controlled Neutralization and Isolation of 3-(Methoxymethyl)-3-fluoroazetidine Free Base
[1]
Executive Summary & Strategic Context
The incorporation of fluorinated saturated heterocycles, such as 3-(methoxymethyl)-3-fluoroazetidine , is a critical strategy in modern medicinal chemistry to modulate basicity (pKₐ), metabolic stability, and lipophilicity (LogD) without significantly altering steric bulk.[1] However, these building blocks are commercially supplied as Trifluoroacetic Acid (TFA) or Hydrochloride (HCl) salts to ensure shelf stability.
The TFA salt presents specific challenges during synthesis:
-
Ion-Pairing: The trifluoroacetate anion (
) forms tight ion pairs with secondary amines, often persisting through standard basic washes and interfering with subsequent catalysis or biological assays.[1] -
Volatility: The free base of 3-(methoxymethyl)-3-fluoroazetidine (MW ~119.14 g/mol ) has a moderate boiling point.[1] Improper concentration protocols (e.g., high-vacuum rotary evaporation) can lead to significant mass loss.[1]
-
Water Solubility: As a small, polar heterocycle, the free base possesses high aqueous solubility, risking loss during aqueous workups.
This guide outlines two validated protocols for generating the free base: Method A (Biphasic Extraction) for bulk scale-up, and Method B (Solid-Supported Neutralization) for high-recovery, small-scale applications.[1]
Safety & Handling
-
Hazard Classification: Fluorinated azetidines are potential skin and eye irritants (Category 2) and may cause respiratory irritation.[2]
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Nitrile gloves, lab coat, and safety glasses with side shields are mandatory.
-
Storage: The free base is prone to degradation (ring-opening/polymerization) upon prolonged exposure to ambient conditions. It should be used immediately or stored as a solution at -20°C.[1]
Protocol A: Biphasic Extraction with Salting-Out Effect
Best for: Scales >500 mg where solvent volume is manageable.[1]
Rationale
Standard bicarbonate washes are often insufficient to fully break the amine-TFA ion pair or extract the polar amine into the organic phase. This protocol utilizes a high-pH carbonate buffer saturated with sodium chloride ("salting out") to drive the equilibrium toward the organic phase.
Materials
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (
). Note: DCM is preferred for solubility, but Ether is easier to remove if volatility is a major concern. -
Base: 2M Potassium Carbonate (
) or 1M Sodium Hydroxide (NaOH). -
Additive: Sodium Chloride (solid).
Step-by-Step Procedure
-
Dissolution: Dissolve the 3-(methoxymethyl)-3-fluoroazetidine TFA salt (1.0 equiv) in the minimum volume of water.[1]
-
Basification:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2M
(3-4 equiv) with stirring. -
Checkpoint: Verify pH is >12 using pH paper. The solution must be strongly basic to ensure complete deprotonation.
-
-
Salting Out: Add solid NaCl to the aqueous mixture until saturation is reached (undissolved salt visible). This increases the ionic strength, reducing the water solubility of the organic amine.
-
Extraction:
-
Extract the aqueous mixture with DCM (
volumes equal to the aqueous phase). -
Technical Note: Avoid vigorous shaking that creates emulsions; use gentle, consistent inversion.
-
-
Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (
) for 15 minutes. Magnesium Sulfate ( ) is slightly acidic and can re-trap trace amines, so is preferred. -
Concentration:
-
Filter off the drying agent.[3]
-
Concentrate the filtrate under reduced pressure (Rotavap).
-
CRITICAL: Set bath temperature
25°C and pressure 150 mbar. Do not apply high vacuum (<10 mbar) or leave on the pump after solvent removal, as the free base will co-evaporate.
-
Protocol B: Solid-Supported Neutralization (Resin)
Best for: Scales <100 mg, volatile amines, or when strictly anhydrous conditions are required.[1]
Rationale
This method avoids aqueous workup entirely, eliminating the risk of water partitioning. It uses a carbonate-bound polymer resin to sequester the TFA, leaving the pure free base in the organic solvent.
Materials
-
Resin: Carbonate on polymer support (e.g., MP-Carbonate or Amberlyst A-21 free base form).[1]
-
Solvent: Anhydrous DCM or Methanol (MeOH).
Step-by-Step Procedure
-
Preparation: Calculate the loading of the resin (typically 2.5–3.0 mmol/g). Use 3–4 equivalents of resin relative to the TFA salt.
-
Slurry Generation:
-
Dissolve the TFA salt in anhydrous DCM (or MeOH if solubility is poor).
-
Add the pre-weighed resin directly to the flask.
-
-
Agitation: Stir gently or shake at room temperature for 1–2 hours.
-
Filtration: Filter the mixture through a fritted funnel or a cotton plug to remove the resin.
-
Rinse: Wash the resin bed with a small volume of solvent to recover entrained product.
-
Isolation: The filtrate contains the free base. It can be used directly in the next reaction (recommended) or carefully concentrated as described in Protocol A.
Quality Control & Validation
Before proceeding to the next synthetic step, validate the removal of TFA.[3]
| Method | Acceptance Criteria | Notes |
| Absence of signal at -76.5 ppm | The TFA signal is distinct.[1] The azetidine fluorine signal (typically -150 to -180 ppm depending on substitution) should remain but may shift slightly.[1] | |
| Shift of | Protons adjacent to the nitrogen will shift upfield (lower ppm) upon deprotonation (e.g., from ~4.5 ppm to ~3.8 ppm).[1] | |
| pH Check | Wet pH paper > 8 | Dissolve a droplet of the oil in neutral water/methanol; it should register as basic. |
Process Logic Visualization
Figure 1: Decision tree for selecting the appropriate neutralization strategy based on scale and volatility risks.
References
-
Waters Corporation. (n.d.). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. Retrieved October 26, 2025, from [Link]
-
Champagne, P. A., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks. Beilstein Journal of Organic Chemistry. Retrieved October 26, 2025, from [Link]
Boc-protection of 3-(Methoxymethyl)-3-fluoroazetidine for solid-phase synthesis
Application Note & Protocol
Topic: Efficient Boc-Protection of 3-(Methoxymethyl)-3-fluoroazetidine for Solid-Phase Synthesis Applications
Introduction: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry
Four-membered heterocycles, particularly azetidines, have emerged as highly sought-after structural motifs in modern drug discovery.[1] Their inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can significantly enhance the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability.[2] The strategic incorporation of a fluorine atom, a cornerstone of medicinal chemistry, further amplifies the utility of these scaffolds.[3] Fluorine's high electronegativity can modulate the basicity of the azetidine nitrogen, influence molecular conformation, and block sites of metabolic degradation, often leading to improved potency and pharmacokinetic profiles.[3][4]
The specific building block, 3-(Methoxymethyl)-3-fluoroazetidine, combines these advantageous features, making it a valuable precursor for novel therapeutics. However, its incorporation into complex molecules, especially through multi-step solid-phase synthesis (SPS), necessitates the temporary masking of its reactive secondary amine.[5] This protocol provides a comprehensive guide to the efficient N-protection of 3-(Methoxymethyl)-3-fluoroazetidine using the tert-butyloxycarbonyl (Boc) group, a cornerstone of modern synthetic chemistry. The Boc group is renowned for its stability under a wide range of basic and nucleophilic conditions while being readily removable under mild acidic conditions, making it an ideal orthogonal protecting group for solid-phase strategies.[6][7][8]
This document details the underlying chemical principles, a robust step-by-step experimental protocol, characterization data, and the strategic application of the resulting product in solid-phase synthesis.
Chemical Principles and Reaction Mechanism
The protection of the secondary amine in 3-(Methoxymethyl)-3-fluoroazetidine is achieved via nucleophilic acyl substitution using di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride.[9] The reaction proceeds through a well-established mechanism.
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the azetidine nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[9][10] This forms a transient tetrahedral intermediate.
-
Intermediate Collapse & Proton Transfer: The tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.[10] This leaving group is a sufficiently strong base to deprotonate the now-positively charged azetidine nitrogen. In many protocols, a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to facilitate this step and neutralize any acidic byproducts.[9]
-
Irreversible Byproduct Formation: The unstable tert-butyl carbonate byproduct rapidly decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[6][10] The evolution of CO₂ gas provides a strong thermodynamic driving force, pushing the reaction to completion.[6][9]
This reaction is highly efficient and clean, typically proceeding to completion under mild conditions.
Caption: Reaction mechanism for Boc protection of the azetidine nitrogen.
Detailed Experimental Protocol
This protocol describes the Boc protection on a 10 mmol scale. The starting material is assumed to be the free base of 3-(Methoxymethyl)-3-fluoroazetidine. If starting from a salt (e.g., HCl or TFA salt), an initial neutralization or the addition of an extra equivalent of base is required.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 3-(Methoxymethyl)-3-fluoroazetidine (1.19 g, 10 mmol) | Round-bottom flask (100 mL) with stir bar |
| Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol, 1.1 equiv) | Magnetic stir plate |
| Triethylamine (TEA) (2.1 mL, 15 mmol, 1.5 equiv) | Ice bath |
| Dichloromethane (DCM), anhydrous (40 mL) | Separatory funnel (250 mL) |
| 1M Hydrochloric Acid (HCl) | Rotary evaporator |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Thin-Layer Chromatography (TLC) plates (silica) |
| Saturated Sodium Chloride (Brine) solution | Flash column chromatography system |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Standard laboratory glassware |
Step-by-Step Procedure
The entire process should be performed in a well-ventilated fume hood.
Caption: Workflow for the Boc-protection of 3-(Methoxymethyl)-3-fluoroazetidine.
-
Dissolution: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-(Methoxymethyl)-3-fluoroazetidine (1.19 g, 10 mmol). Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Base Addition: Slowly add triethylamine (2.1 mL, 15 mmol) to the stirring solution. The addition of a base is crucial to neutralize the acid formed during the reaction.[9]
-
Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the cold azetidine solution over 15-20 minutes using an addition funnel.
-
Causality Note: Slow addition is important to control the exotherm and prevent potential side reactions. The evolution of CO₂ gas will be observed.[10] Do not run the reaction in a sealed system.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up & Purification:
-
Quenching: Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL).
-
Expertise Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and rinse the drying agent with a small amount of DCM.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to afford the pure N-Boc-3-(Methoxymethyl)-3-fluoroazetidine as a colorless oil.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reagent; low-quality Boc₂O; moisture. | Add an additional 0.2 equiv of Boc₂O. Ensure reagents and solvent are anhydrous. |
| Multiple Product Spots on TLC | Side reactions due to overheating or impure starting material. | Ensure slow, controlled addition of Boc₂O at 0 °C. Purify starting material if necessary. |
| Low Yield after Work-up | Product loss during aqueous extraction (if product has some water solubility). | Minimize the volume of aqueous washes. Perform a back-extraction of the combined aqueous layers with DCM. |
Characterization of the Final Product
The identity and purity of the synthesized tert-butyl 3-fluoro-3-(methoxymethyl)azetidine-1-carboxylate should be confirmed using standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | Signals corresponding to the t-butyl protons (~1.4-1.5 ppm, singlet, 9H), methoxymethyl protons (CH₃ at ~3.4 ppm, singlet, 3H; CH₂ at ~3.7-3.9 ppm), and the four azetidine ring protons (diastereotopic, complex multiplets at ~4.1-4.5 ppm).[11][12] |
| ¹³C NMR | Resonances for the t-butyl group (~28 ppm and ~80 ppm), methoxymethyl group (~59 ppm and ~75 ppm), azetidine carbons (C2/C4 at ~55-60 ppm, C3 at ~90-95 ppm with a large C-F coupling constant), and the carbamate carbonyl (~156 ppm).[11] |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent protons. |
| Mass Spectrometry (ESI+) | Expected m/z for [M+H]⁺ (C₁₀H₁₈FNO₃ + H)⁺ = 220.13, and/or [M+Na]⁺ = 242.11. |
Application in Orthogonal Solid-Phase Synthesis
The primary utility of N-Boc-3-(Methoxymethyl)-3-fluoroazetidine is as a building block in solid-phase synthesis (SPS), particularly in constructing peptide or small molecule libraries.[13] Its Boc-protected nitrogen is stable to the basic conditions often used for the removal of Fmoc (9-fluorenylmethoxycarbonyl) groups, a key principle of orthogonal protection.[6][8][14]
Orthogonal Strategy:
-
Fmoc-Protected Backbone: A peptide or molecule is assembled on a solid support using Fmoc-protected amino acids or building blocks. The Fmoc group is removed at each cycle using a base (e.g., piperidine in DMF).
-
Incorporation of Azetidine: The N-Boc-azetidine building block (after appropriate functionalization, e.g., as a carboxylic acid) can be coupled to the free amine on the solid support.
-
Selective Deprotection: The Boc group on the azetidine remains intact during subsequent Fmoc deprotection steps. At the end of the synthesis, the Boc group can be removed with a mild acid like trifluoroacetic acid (TFA), while other acid-labile side-chain protecting groups are also cleaved.[7][13]
This orthogonality allows for precise, regioselective manipulation of the molecule, a critical requirement for complex drug development.[5][15]
Caption: Orthogonal use of Boc-azetidine in an Fmoc-based solid-phase strategy.
Conclusion
This application note provides a reliable and well-grounded protocol for the N-Boc protection of 3-(Methoxymethyl)-3-fluoroazetidine. The procedure is high-yielding, uses common laboratory reagents, and is scalable. The resulting product is a highly valuable, synthetically versatile building block, poised for incorporation into advanced solid-phase synthesis campaigns. A thorough understanding of the reaction mechanism and the principles of orthogonal protection empowers researchers to effectively leverage this and similar scaffolds in the pursuit of novel therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 6(11), 541-552. Retrieved from [Link]
-
Muppidi, A., et al. (2024). Novel Biomaterials: The Evolution of Branched Peptides. ResearchGate. Retrieved from [Link]
-
Fiveable. (2025, August 15). Orthogonal Protection Definition. Retrieved from [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE). Retrieved from [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. Retrieved from [Link]
-
Angell, R., et al. (2024, December 25). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]
-
ResearchGate. (2026, January 19). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Request PDF. Retrieved from [Link]
-
Hunter, L., et al. (2015, May 1). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed. Retrieved from [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of azetidine .pptx. Retrieved from [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]
-
Zhang, W., et al. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
-
ResearchGate. (2025, August 9). Fluorinated compounds present opportunities for drug discovery | Request PDF. Retrieved from [Link]
-
Bergeron, J., et al. (n.d.). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC. Retrieved from [Link]
-
Osadchii, D., et al. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PMC. Retrieved from [Link]
Sources
- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fiveable.me [fiveable.me]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield of 3-(Methoxymethyl)-3-fluoroazetidine coupling reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for researchers working with 3-(Methoxymethyl)-3-fluoroazetidine. This resource is designed to provide expert insights and practical solutions to common challenges encountered during coupling reactions with this valuable, yet electronically unique, building block. Our goal is to help you navigate the intricacies of its reactivity to improve yields, minimize side reactions, and ensure reproducible results.
The presence of a fluorine atom at the C3 position of the azetidine ring significantly alters the electronic properties of the system. The strong electron-withdrawing nature of fluorine decreases the nucleophilicity of the azetidine nitrogen, making it a more challenging substrate for standard coupling protocols compared to its non-fluorinated counterparts[1][2]. This guide provides troubleshooting strategies and optimized protocols to overcome this inherent reactivity challenge.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Part 1: N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming C(aryl)-N bonds, but its success with electron-deficient amines like 3-(Methoxymethyl)-3-fluoroazetidine is highly dependent on a carefully optimized catalyst system[3][4].
Question 1: My Buchwald-Hartwig reaction with 3-(Methoxymethyl)-3-fluoroazetidine is giving low yields (<30%) or has stalled completely. What are the most likely causes and how can I improve the outcome?
Answer: Low conversion is the most common issue and typically points to a mismatch between the substrate's low nucleophilicity and the activity of the catalytic cycle. The problem can usually be traced to one of three areas: the catalyst-ligand combination, the choice of base, or the reaction conditions.
1.1 Cause: Suboptimal Catalyst and Ligand Selection The palladium catalyst and its coordinating ligand are the heart of the reaction. For a sterically small but electron-deficient amine, the ligand must be carefully chosen to promote both the oxidative addition and the rate-limiting reductive elimination step[4][5].
-
Expert Insight: Standard, less-donating phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) are often insufficient. You require modern, bulky, and electron-rich biaryl phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is highly active, and their electron-donating character accelerates the final C-N bond-forming reductive elimination.
-
Solution:
-
Switch to a specialized ligand. We strongly recommend screening a panel of Buchwald-type ligands. Excellent starting points are XPhos , RuPhos , or BrettPhos .
-
Use a pre-catalyst. To ensure efficient generation of the active Pd(0) species, use a well-defined palladium pre-catalyst, such as XPhos Pd G3 or RuPhos Pd G4 . These are air-stable and generate the active catalyst reliably upon exposure to the base[6].
-
1.2 Cause: Inappropriate Base The base's role is to deprotonate the azetidinium intermediate to form the palladium-amido complex, which precedes reductive elimination. The pKa and solubility of the base are critical.
-
Expert Insight: A base that is too weak will not efficiently deprotonate the protonated azetidine on the palladium center. A base that is too strong but poorly soluble can lead to slow and inconsistent reaction rates.
-
Solution:
-
Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is often the first choice for challenging aminations. If solubility is an issue in solvents like toluene, consider Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium phosphate (K₃PO₄)[6].
-
Ensure anhydrous conditions. Water will titrate the base and can hydrolyze the palladium catalyst. Ensure your base is freshly opened or has been dried in a vacuum oven.
-
1.3 Cause: Incorrect Solvent or Temperature The reaction medium affects the solubility of all components and the rate of each step in the catalytic cycle.
-
Expert Insight: Non-polar solvents are generally preferred for Buchwald-Hartwig reactions. The temperature must be high enough to overcome the activation energy but not so high that it leads to catalyst decomposition or side reactions.
-
Solution:
-
Select an appropriate solvent. Toluene and 1,4-dioxane are standard choices. For particularly stubborn couplings, tert-amyl alcohol can sometimes be effective. Always use anhydrous grade solvents.
-
Optimize the temperature. Start at 100-110 °C. If the reaction stalls, a modest increase to 120 °C may be beneficial, but monitor for the appearance of byproducts.
-
Question 2: I'm seeing a significant amount of the hydrodehalogenated arene byproduct in my reaction mixture. How can I suppress this side reaction?
Answer: Hydrodehalogenation arises when the catalytic cycle is intercepted by a competing pathway, often beta-hydride elimination from the palladium-amido intermediate, although other mechanisms can contribute[4]. This is more common with electron-rich aryl halides.
-
Expert Insight: This side reaction competes directly with the desired C-N reductive elimination. To favor your desired product, you must accelerate the reductive elimination step relative to competing pathways.
-
Solution:
-
Increase Ligand Bulk/Donating Ability: As mentioned in Q1, switching to a bulkier, more electron-donating ligand like XPhos or RuPhos is the most effective solution. These ligands promote faster reductive elimination, which outcompetes the side reaction[6].
-
Change the Base: In some cases, a slightly weaker or more sterically hindered base can slow down the formation of the intermediate that leads to hydrodehalogenation. If you are using LiHMDS, consider switching to NaOtBu or Cs₂CO₃.
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature (e.g., 80-90 °C) for a longer time can sometimes minimize byproduct formation, as side reactions often have a higher activation energy.
-
Caption: A decision tree for troubleshooting low yields in N-arylation.
Part 2: Amide Coupling Reactions
Forming an amide bond between a carboxylic acid and 3-(Methoxymethyl)-3-fluoroazetidine requires efficient activation of the carboxylic acid to overcome the azetidine's low nucleophilicity[7].
Question 3: My amide coupling reaction is slow and gives low yields, and I am seeing unreacted starting materials. How can I drive this reaction to completion?
Answer: This is a classic case of insufficient carboxylic acid activation or the use of a coupling reagent that is not potent enough for this challenging amine.
-
Expert Insight: Simple carbodiimide reagents like DCC or EDC alone are often not effective enough. They form an O-acylisourea intermediate that may not react quickly with the electron-deficient azetidine, leading to hydrolysis or side reactions[8]. More powerful uronium- or phosphonium-based reagents are required.
-
Solution:
-
Use a High-Efficiency Coupling Reagent: Switch to a modern coupling reagent known for high reactivity and low rates of epimerization. We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[8]. These reagents form highly activated esters in situ that react more readily with weak nucleophiles.
-
Include a Non-Nucleophilic Base: These coupling reactions require a tertiary amine base to neutralize the acid formed and facilitate the reaction. Use 2-4 equivalents of a hindered base like N,N-Diisopropylethylamine (DIPEA) or a superbase like DBU. Avoid using triethylamine (TEA) if your substrate is sensitive to racemization.
-
Choose the Right Solvent: Polar aprotic solvents like DMF or NMP are generally the best choice as they help to solubilize all components and promote the reaction[8]. Ensure the solvent is anhydrous.
-
| Reagent System | Class | Activation Level | Key Considerations |
| EDC / HOBt | Carbodiimide | Moderate | Economical, but can be slow with weak nucleophiles. Risk of side products. |
| HATU / DIPEA | Uronium Salt | Very High | Excellent for hindered or electron-poor amines. Fast reaction rates. Low epimerization. |
| HBTU / DIPEA | Uronium Salt | High | Similar to HATU, very effective and widely used. |
| T3P® | Phosphonic Anhydride | High | Byproducts are water-soluble, simplifying workup. Broad substrate scope. |
| Table 1. Comparison of common amide coupling reagents for challenging substrates. |
Frequently Asked Questions (FAQs)
Q: Does the C3-methoxymethyl group cause significant steric hindrance? A: The methoxymethyl group is relatively small and flexible. In most cases, the electronic deactivation from the C3-fluorine atom is the dominant factor controlling reactivity, not steric hindrance from the methoxymethyl side chain. For extremely bulky coupling partners, some steric impact may be observed, which can be overcome by using the highly active catalyst systems described above.
Q: What is the best general practice for setting up these reactions to ensure success? A: Inert Atmosphere. Both palladium-catalyzed reactions and those using potent coupling reagents are sensitive to air and moisture. All reactions should be set up under an inert atmosphere of nitrogen or argon using Schlenk line techniques or in a glovebox.
Q: How does the fluorine atom impact the basicity (pKa) of the azetidine? A: The fluorine atom has a strong inductive electron-withdrawing effect, which pulls electron density away from the nitrogen atom. This reduces the ability of the nitrogen's lone pair to accept a proton, thereby lowering its basicity (lowering the pKa of its conjugate acid) compared to a non-fluorinated azetidine. This is the fundamental reason a stronger base is required in Buchwald-Hartwig reactions to facilitate deprotonation of the N-H bond in the intermediate complex.
Optimized Experimental Protocols
The following are starting-point protocols. Optimization may be required for your specific substrate.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
Caption: Standard workflow for a Buchwald-Hartwig N-arylation reaction.
Detailed Steps:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), XPhos Pd G3 pre-catalyst (0.02 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times.
-
Through the septum, add 3-(Methoxymethyl)-3-fluoroazetidine (1.2 equiv) followed by anhydrous toluene (to make a ~0.1 M solution).
-
Place the vial in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature. Carefully quench with water and dilute with ethyl acetate.
-
Separate the layers, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
-
To a dry flask under an argon atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Stir the solution for 5-10 minutes to pre-activate the acid.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the mixture and stir for another 2 minutes.
-
Add a solution of 3-(Methoxymethyl)-3-fluoroazetidine (1.2 equiv) in a small amount of DMF.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
O'Hagan, D. Understanding the impact of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
-
Teltschik, F., & Plietker, B. (2010). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry. [Link]
-
Ghorai, M. K., & Kumar, A. (2012). Site-selective nucleophilic ring-opening reaction of N-tosylazetidines. Organic Letters. [Link]
-
Dienes, D., et al. (2020). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Angewandte Chemie International Edition. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Buchwald-Hartwig amination. Chemical Science. [Link]
-
Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Al-Zoubi, R. M., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Couturier, M., et al. (2006). Synthesis of 3-fluoroazetidines. The Journal of Organic Chemistry. [Link]
-
Dolbier Jr, W. R. (2005). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Journal of Fluorine Chemistry. [Link]
-
Not Voodoo. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
Li, J., et al. (2022). Practical iridium-catalyzed direct α-arylation of N-heteroarenes with (hetero)arylboronic acids by H2O-mediated H2 evolution. Nature Communications. [Link]
- Google Patents. (2019). The synthetic method of 3 fluoro azetidine derivatives.
-
Protti, S., & Fagnoni, M. (2021). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Chemistry – A European Journal. [Link]
-
Gemoets, H. P. L., et al. (2011). Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews. [Link]
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc. [Link]
-
Kumar, S., & Kumar, K. (2015). Catalyst-free N-arylation using unactivated fluorobenzenes. Organic Letters. [Link]
-
Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]
-
Szostak, M. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]
-
Reddit. (2025). Why is this ester messing with my coupling? r/Chempros. [Link]
-
Stephan, D. W. (2019). Reactions of Frustrated Lewis Pairs with Chloro-Diazirines: Cleavage of N=N Double Bonds. Angewandte Chemie International Edition. [Link]
-
Istrate, A., & Istrate, E. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]
Sources
- 1. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Volatility Management for 3-(Methoxymethyl)-3-fluoroazetidine
Status: Operational Ticket ID: VOL-AZT-001 Subject: Handling, Storage, and Quantification of Volatile Azetidine Free Bases Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Volatility Trap
Researchers often underestimate the volatility of 3-(Methoxymethyl)-3-fluoroazetidine (Free Base) . While the hydrochloride salt is a stable solid, the free base is a volatile, strained amine.
The Core Issue: The combination of the azetidine ring (high ring strain, compact shape) and the fluorine substituent (low polarizability, reduced intermolecular Van der Waals forces) results in a molecule with a significantly higher vapor pressure than its molecular weight (~119.14 g/mol ) suggests.
Operational Risk: Standard laboratory protocols—specifically rotary evaporation to dryness —will result in massive yield loss (20–80%) and stoichiometry errors in subsequent coupling reactions.
Storage & Stability Protocols
A. Storage Formats
| Form | Stability Rating | Storage Condition | Handling Recommendation |
| HCl Salt | High (Preferred) | Ambient or +4°C, Desiccated | Weigh on open balance.[1] Non-volatile. |
| Free Base (Neat) | Critical | -20°C, Sealed under Argon | Do not store. Generate in situ only. |
| Free Base (Solution) | Moderate | +4°C, Septum-sealed vial | Store in MTBE or Toluene. Avoid DCM (volatile). |
B. The "Carbonate" Artifact
Like many strained cyclic amines, the free base is highly basic and nucleophilic. Upon exposure to air, it reacts with atmospheric CO₂ to form carbamate salts (white crust/solid).
-
Symptom: Liquid turns cloudy or deposits solid on the cap.
-
Prevention: Always handle under inert atmosphere (
or ).
Operational Handling: The "No-Isolation" Workflow
Directive: Never isolate the neat free base unless absolutely necessary for analytical characterization. Use a Telescoped Solution Transfer method.
Protocol: Safe Generation of Free Base from HCl Salt
Objective: Convert 1.0 mmol of salt to free base for a coupling reaction without yield loss.
-
Partition: Suspend 3-(Methoxymethyl)-3-fluoroazetidine HCl (1.0 equiv) in MTBE (Methyl tert-butyl ether) or 2-MeTHF .
-
Why MTBE? It forms a clean biphasic system and does not dissolve the HCl salt, driving the equilibrium when base is added.
-
-
Neutralization: Add 2M NaOH or saturated
(2.0 equiv). Agitate vigorously for 10 minutes. -
Separation: Separate the organic layer. Extract the aqueous layer 2x with MTBE.
-
Drying: Dry combined organics over
. Filter. -
The Critical Step (Concentration):
-
DO NOT evaporate to dryness.
-
Concentrate carefully on a rotovap at
200 mbar and 25°C bath temperature. -
Stop when the volume is ~2–3 mL.
-
-
Quantification: Use the qNMR Protocol (see Section 4) to determine the exact concentration of the amine in this solution.
-
Usage: Transfer the calculated volume of solution directly into your next reaction vessel.
Visual Workflow: Telescoped Handling
Figure 1: Decision tree for handling volatile azetidine free bases. The red path indicates the common failure mode (evaporation), while the green path ensures quantitative transfer.
Quantification: The qNMR Standard
Since you cannot rely on mass (due to solvent weight) or evaporation (due to product loss), Quantitative NMR (qNMR) is the only validation method.
qNMR Protocol for Volatile Amines
Reagents:
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Solid, non-volatile, distinct singlet at ~6.1 ppm).
-
Solvent:
or .
Procedure:
-
Weigh exactly ~10 mg of 1,3,5-Trimethoxybenzene into an NMR tube (
). -
Add exactly
(e.g., 50 ) of your azetidine stock solution using a calibrated micropipette. -
Add
to fill the tube (~0.6 mL). -
Acquire
NMR with a relaxation delay ( ) of at least 30 seconds to ensure full integration accuracy.
Calculation:
- : Integration Area
- : Number of protons (Standard = 3 for aromatic singlet; Azetidine = Check specific CH protons)
- : Weight in mg[2][3]
- : Molecular Weight[1][2][3][4]
Troubleshooting & FAQs
Q1: I rotovapped my product and the flask looks empty. Did I lose it?
A: Likely, yes. If you used high vacuum (< 10 mbar) or a warm bath (> 30°C), the free base (which likely boils < 60°C at reduced pressure) co-distilled with the solvent.
-
Recovery: Check the solvent trap (bump trap) of your rotovap. It might be there.
-
Fix: Restart with the salt and follow the "No-Isolation" workflow.
Q2: My NMR shows a broad peak at 4.5–5.0 ppm that isn't in the reference.
A: This is likely carbamate formation .
-
Mechanism:
(and subsequent salts).[1] -
Cause: The free base was exposed to air.
-
Fix: Repurify by washing the organic solution with dilute NaOH (to break the carbamate) and dry under Argon.
Q3: Can I use the HCl salt directly in my coupling reaction?
A: Yes, and you should.
-
Protocol: Add the HCl salt directly to the reaction mixture (e.g., Amide coupling).
-
Adjustment: Add an extra equivalent of tertiary base (e.g., DIPEA or TEA) to neutralize the HCl in situ. This releases the free base slowly, preventing evaporation.
Q4: Why does the boiling point matter if I'm not distilling it?
A: "Co-distillation" (azeotropic-like behavior) occurs during solvent removal. Even if the BP is 120°C, the compound has significant vapor pressure. When a large volume of solvent (DCM/Ether) rushes into the vapor phase, it "sweeps" the volatile amine molecules with it, even at temperatures well below the amine's boiling point.
References
- Chemical Properties of Azetidines: Source: Fisher Scientific. "Azetidines: Physical Properties and Boiling Points."
- Quantitative NMR (qNMR)
-
Handling Volatile Reagents
- Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."
-
URL:[Link]
-
Azetidine Stability & Synthesis
- Source: RSC Publishing. "Recent Advances in the Synthesis and Reactivity of Azetidines."
-
URL:[Link]
Sources
Troubleshooting low reactivity of sterically hindered 3,3-disubstituted azetidines
Topic: Reactivity & Handling of Sterically Hindered 3,3-Disubstituted Azetidines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Guide [v2.4][1]
Core Directive: The "Butterfly Effect" & Steric Shielding
Why is my azetidine unreactive? The low reactivity of 3,3-disubstituted azetidines is rarely due to electronic deactivation (unless electron-withdrawing groups like fluorines are present). It is primarily a kinetic issue driven by two geometric factors:
-
The "Butterfly" Conformation (Puckering): Unlike the planar representation often drawn in ChemDraw, the azetidine ring is puckered (butterfly angle
30-35°) to relieve torsional strain. In 3,3-disubstituted systems, the geminal substituents lock the ring in a conformation that can sterically shield the nitrogen lone pair, hindering the approach of electrophiles. -
Steric Shading: The C3 substituents project into the cone of reactivity of the nitrogen. For bulky groups (e.g., gem-dimethyl, spirocycles), this creates a "steric wall" that drastically reduces the rate of
-type attacks or coordination to metal centers (Pd/Cu).[1]
Visualizing the Problem (Mechanistic Logic)
Caption: Causal flow from geometric strain to observed synthetic failures. The 3,3-substituents sterically crowd the nitrogen lone pair, raising the activation energy for N-functionalization.
Troubleshooting Module: N-Functionalization
Scenario A: Amide Coupling Fails or Stalls
Symptom: You are trying to couple a 3,3-disubstituted azetidine to a carboxylic acid using EDC/HOBt or HATU, but LCMS shows mostly starting material or hydrolysis of the active ester.[1]
| Root Cause | Diagnostic Question | Corrective Protocol |
| Steric Bulk | Are you using "standard" coupling agents (EDC, HBTU)? | Switch to High-Energy Reagents: The nucleophilicity is too low for standard active esters. Use HATU or COMU with HOAt (the pyridine nitrogen aids catalysis). Protocol: Pre-activate acid with HATU/HOAt/DIPEA in DMF for 15 min, then add azetidine. |
| Salt Dissociation | Is your azetidine an HCl or TFA salt? | Free Base In Situ: These salts are "sticky."[1] Ensure you use 3.5–4.0 equiv of DIPEA. If solubility is poor, switch to NMM (N-methylmorpholine) or pre-free base using carbonate resin. |
| Acid Chloride Risk | Did you switch to an acid chloride and see byproducts? | Temperature Control: Acid chlorides are reactive enough, but the HCl generated can trigger ring opening (to |
Scenario B: N-Arylation (Buchwald-Hartwig) is Dead
Symptom: Pd-catalyzed coupling yields <10% product. The catalyst turns into "Pd-black" or the aryl halide remains untouched.
Q: Which ligand are you using?
-
Standard (BINAP, dppf):Ineffective. The cone angle is insufficient to force reductive elimination with the bulky azetidine.
-
Recommended:RuPhos or BrettPhos . These bulky, electron-rich biaryl phosphine ligands are specifically designed to facilitate the coupling of sterically hindered secondary amines.
Q: What is the base/solvent system?
-
Issue: Strong bases (NaOtBu) can degrade the azetidine ring at high temps (
100°C). -
Solution: Use Cs
CO in 1,4-Dioxane or Toluene at 80–90°C. If using Pd(OAc) , switch to a precatalyst like RuPhos Pd G3/G4 to ensure active species formation.
Handling & Stability Guide
Volatility Warning
Issue: "I synthesized the 3,3-dimethylazetidine free base, but half of it vanished on the rotavap."
-
Fact: Low molecular weight 3,3-disubstituted azetidines (e.g., 3,3-dimethyl, MW ~85) are volatile oils.[1]
-
Protocol:
-
Do not concentrate to dryness if in free base form.
-
Trap as Salt: Immediately treat the ethereal extract with 1M HCl in ether or 4M HCl in dioxane to precipitate the Azetidinium Hydrochloride salt. These are non-volatile, crystalline solids and stable for years.
-
Ring Opening (The "Hidden" Degradation)
Issue: Appearance of a new peak with M+18 (water addition) or M+36 (HCl addition).
-
Mechanism: The ring strain (
26 kcal/mol) makes C2/C4 susceptible to nucleophilic attack, especially when the nitrogen is protonated (activated azetidinium). -
Avoid:
-
Strong Lewis Acids (e.g.,
, ) for deprotection steps elsewhere in the molecule.[1] -
Nucleophilic solvents (MeOH, EtOH) in the presence of strong acid (e.g., HCl/MeOH leads to methoxy-propylamine derivatives).
-
-
Safe Deprotection: If removing N-Boc, use TFA/DCM (1:4) at 0°C, or 4M HCl in Dioxane .[1] Avoid heating acidic solutions.
Data Summary: Reactivity Benchmarks
Comparison of reaction conditions for a model coupling of 3,3-dimethylazetidine vs. pyrrolidine.
| Variable | Pyrrolidine (Control) | 3,3-Dimethylazetidine (Hindered) | Recommendation |
| Amide Coupling (EDC/HOBt) | >95% Yield (1h, RT) | <30% Yield (24h, RT) | Fail. Use HATU/HOAt. |
| Amide Coupling (HATU) | >95% Yield (15m, RT) | 85-92% Yield (2-4h, RT) | Standard. Monitor by LCMS.[1] |
| N-Arylation (BINAP) | Good Yield | Trace Product | Fail. Steric clash. |
| N-Arylation (RuPhos) | Excellent Yield | 70-85% Yield | Success. Requires G3/G4 precatalyst. |
| pKa (Conj. Acid) | ~11.3 | ~10.5 - 11.0* | Slightly lower effective basicity due to solvation hindrance. |
*Note: While inductive effects of alkyl groups usually raise pKa, the steric hindrance to solvation in water often results in a slightly lower measured pKa for 3,3-disubstituted azetidines compared to the parent.[1]
References
-
Reactivity & Synthesis of Azetidines
-
N-Arylation Protocols (Buchwald-Hartwig)
-
Rational Ligand Design for the Arylation of Hindered Primary Amines (Applicable to Hindered Secondary Amines). J. Am. Chem. Soc., 2014.[1]
-
-
Conformational Analysis (Puckering)
-
Handling & Properties
-
Azetidine Hydrochloride Safety Data Sheet & Properties.[8] TCI Chemicals / PubChem.
-
Sources
- 1. List of boiling and freezing information of solvents - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Table 1, Properties of 3,3′-Dimethylbenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. s3.smu.edu [s3.smu.edu]
- 6. researchgate.net [researchgate.net]
- 7. 3,3-Di(hydroxymethyl)azetidine | 45512-27-4 | Benchchem [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: Purification of 3-(Methoxymethyl)-3-fluoroazetidine Derivatives
Welcome to the technical support center for the purification of 3-(methoxymethyl)-3-fluoroazetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common challenges encountered during the purification of this unique class of compounds. The inherent basicity of the azetidine nitrogen, coupled with the electronic effects of the fluorine and methoxymethyl substituents, can present specific purification challenges. This resource aims to provide both theoretical understanding and practical, field-proven solutions.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of 3-(methoxymethyl)-3-fluoroazetidine derivatives in a question-and-answer format.
Issue 1: Poor Recovery from Aqueous Workup
Question: I'm losing a significant amount of my 3-(methoxymethyl)-3-fluoroazetidine derivative during the extraction phase of my workup. What can I do to improve my recovery?
Answer: This is a common issue, often stemming from the basicity of the azetidine nitrogen, which can lead to the formation of water-soluble salts, especially if the reaction was performed under acidic conditions.
Solutions:
-
Ensure Sufficient Basification: Before extraction, it is crucial to convert the azetidine salt back to its neutral, free base form. Basify the aqueous layer to a pH greater than 12 using a strong base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[1] Always verify the pH with a pH meter or litmus paper.
-
"Salting Out": To decrease the solubility of your polar amine in the aqueous phase, saturate the aqueous layer with a salt such as sodium chloride (NaCl) or potassium carbonate.[1] This will increase the partitioning of your compound into the organic layer.
-
Solvent Selection: Standard extraction solvents like ethyl acetate or diethyl ether may not be optimal for these polar amines. Consider using dichloromethane (DCM) or a 9:1 mixture of chloroform and isopropanol for more efficient extraction.[1] Perform multiple extractions (at least 3) to maximize recovery.[1]
Issue 2: Streaking and Poor Separation on Silica Gel Chromatography
Question: My 3-(methoxymethyl)-3-fluoroazetidine derivative is streaking badly on the TLC plate and I'm getting poor separation during column chromatography. How can I resolve this?
Answer: The basic nitrogen of the azetidine ring strongly interacts with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor separation.[2]
Solutions:
-
Neutralize the Stationary Phase: Pre-treat the silica gel with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1%).[1][2] This can be done by preparing a slurry of the silica gel in your column eluent that already contains triethylamine. This process passivates the acidic sites on the silica.
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase such as basic alumina or Florisil.[2] A small-scale screening of different stationary phases can help determine the best option for your specific derivative.[2]
-
Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase chromatography is often a better choice.[3] A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, can provide excellent separation.[3]
Issue 3: Co-elution of Closely Related Impurities
Question: My product and a key impurity have very similar Rf values on TLC and are co-eluting during column chromatography. What strategies can I use to separate them?
Answer: This is a frequent challenge, especially when dealing with structurally similar byproducts.
Solutions:
-
Optimize the Mobile Phase: Systematically vary the solvent polarity of your eluent. Sometimes, a subtle change in the solvent ratio can significantly improve separation. Consider using a ternary solvent system (a mixture of three solvents) to fine-tune the selectivity.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers much higher resolution than flash chromatography.[3]
-
Recrystallization: If your compound is a solid, recrystallization can be a powerful technique for removing closely related impurities.[1] This method is most effective after an initial chromatographic step has removed the bulk of other impurities. You may need to convert your azetidine free base into a salt (e.g., hydrochloride) to facilitate crystallization.[1]
Issue 4: Product Decomposition on the Column
Question: I suspect my 3-(methoxymethyl)-3-fluoroazetidine derivative is decomposing on the silica gel column, leading to low yields. How can I prevent this?
Answer: The strained azetidine ring can be susceptible to ring-opening, especially in the presence of acid.[2]
Solutions:
-
Deactivate the Silica Gel: As mentioned for streaking, neutralizing the silica gel with triethylamine is the first line of defense.[2]
-
Minimize Residence Time: Use a flash chromatography system to push the compound through the column as quickly as possible. Avoid leaving the compound on the column for extended periods.
-
Alternative Purification Methods: If decomposition remains an issue, consider alternatives to silica gel chromatography, such as recrystallization or preparative HPLC with a suitable mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for flash chromatography of 3-(methoxymethyl)-3-fluoroazetidine derivatives?
A1: A common starting point is a mixture of a non-polar solvent like hexanes or ethyl acetate and a more polar solvent such as dichloromethane or methanol.[2] The exact ratio will depend on the polarity of your specific derivative. Crucially, the addition of a small amount of triethylamine (0.1-1%) to the eluent is highly recommended to prevent streaking and decomposition.[1][2]
Q2: How can I effectively remove the Boc protecting group without compromising the azetidine ring?
A2: Treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane is a standard method for Boc deprotection. However, careful monitoring is necessary to avoid degradation of the azetidine ring. The reaction should be run at a low temperature (e.g., 0°C) and monitored closely by TLC or LC-MS to ensure the reaction is stopped as soon as the starting material is consumed.
Q3: Is it possible to purify these compounds by distillation?
A3: For volatile derivatives, distillation under reduced pressure can be an effective purification method.[2] However, the thermal stability of your specific compound must be considered, as the strained azetidine ring may not be stable at elevated temperatures.
Q4: My compound is an oil and won't crystallize. What are my options for final purification?
A4: If your compound is an oil and fails to crystallize, preparative HPLC is often the best method for achieving high purity.[3] Alternatively, if the compound is sufficiently volatile and thermally stable, short-path distillation (Kugelrohr) could be an option.
Q5: What are some common impurities I should look out for?
A5: Common impurities can include unreacted starting materials, byproducts from side reactions (such as ring-opened products), and residual solvents. The presence of the fluorine atom can also lead to unique impurities arising from fluorination reactions. Careful analysis of NMR and mass spectrometry data is essential for identifying these impurities.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography on Deactivated Silica Gel
This protocol is useful for purifying a basic azetidine free base that is an oil or fails to crystallize.[1]
-
Prepare the Eluent: Prepare the desired mobile phase for packing the column (e.g., 5% Ethyl Acetate in Hexane). Add 0.5-1% triethylamine to this solvent mixture.[1]
-
Pack the Column: Prepare a slurry of silica gel in the triethylamine-containing solvent. Pour the slurry into the column and pack as usual.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute and Collect: Run the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Salt Formation for Recrystallization
This protocol is for converting an oily or difficult-to-purify azetidine free base into a crystalline salt.
-
Dissolve the Free Base: Dissolve the purified or semi-purified azetidine free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate).
-
Add Acid: Slowly add a solution of anhydrous HCl in diethyl ether (or another suitable acid) dropwise while stirring.[1]
-
Induce Crystallization: A precipitate (the hydrochloride salt) should form. If not, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolate the Crystals: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[1][3] Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Polarity of Derivative | Recommended Solvent System (v/v) | Modifier |
| Low | Hexane/Ethyl Acetate (9:1 to 1:1) | 0.5% Triethylamine |
| Medium | Dichloromethane/Methanol (99:1 to 95:5) | 0.5% Triethylamine |
| High | Dichloromethane/Methanol/Ammonia (e.g., 90:10:1) | None (Ammonia acts as the base) |
Visualization
Purification Workflow Diagram
This diagram outlines the decision-making process for purifying 3-(methoxymethyl)-3-fluoroazetidine derivatives.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Analysis of Fluorinated Azetidine Salts
For researchers, scientists, and drug development professionals, the structural integrity and purity of active pharmaceutical ingredients (APIs) are of paramount importance. Fluorinated azetidine salts, a burgeoning class of compounds in modern medicinal chemistry, present unique analytical challenges due to their distinct physicochemical properties. The incorporation of fluorine can significantly alter a molecule's polarity, basicity, and chromatographic behavior, while the salt form introduces the complexity of a counterion. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these challenging molecules, grounded in scientific principles and supported by experimental insights.
The Analytical Challenge: Understanding the Analyte
Fluorinated azetidine salts are characterized by several features that complicate their analysis by traditional reversed-phase HPLC:
-
High Polarity: The azetidine ring, a four-membered nitrogen-containing heterocycle, is inherently polar. Fluorination can either increase or decrease polarity depending on the position and number of fluorine atoms. Highly polar compounds are often poorly retained on conventional C18 columns, eluting at or near the void volume.
-
Basicity: The nitrogen atom in the azetidine ring is basic, with its pKa influenced by the electronic effects of substituents, including fluorine. This basicity can lead to strong interactions with residual silanol groups on silica-based stationary phases, resulting in poor peak shape (tailing).
-
Salt Form: As salts, these compounds exist in an ionized state in solution. This necessitates consideration of the counterion, which may also require quantification and can influence the chromatographic behavior of the parent molecule.
-
Lack of a Strong Chromophore: Many simple azetidine derivatives lack a strong UV-absorbing chromophore, which can limit the sensitivity of UV detection.
This combination of properties demands a move beyond standard C18-based reversed-phase methods and an exploration of alternative chromatographic strategies. This guide will compare and contrast four principal HPLC approaches:
-
Reversed-Phase HPLC with Modern Stationary Phases and Ion-Pairing
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Mixed-Mode Chromatography (MMC)
-
Detection Strategies Beyond UV
Comparative Analysis of HPLC Methodologies
The choice of HPLC method is dictated by the specific properties of the fluorinated azetidine salt and the goals of the analysis, such as routine purity assessment, stability testing, or simultaneous analysis of the API and its counterion.
Reversed-Phase HPLC: Pushing the Boundaries
While standard C18 columns may be inadequate, reversed-phase HPLC can be adapted for the analysis of fluorinated azetidine salts through the use of specialized stationary phases and mobile phase modifiers.
PFP columns offer a compelling alternative to traditional C18 phases for halogenated compounds.[1][2][3] The pentafluorophenylpropyl stationary phase provides multiple interaction mechanisms beyond simple hydrophobicity, including π-π interactions, dipole-dipole interactions, hydrogen bonding, and shape selectivity.[1] This can lead to enhanced retention and unique selectivity for fluorinated molecules.
| Feature | C18 Column | Pentafluorophenyl (PFP) Column |
| Primary Interaction | Hydrophobic | Mixed-Mode (hydrophobic, π-π, dipole-dipole, shape selectivity)[1] |
| Retention of Polar Bases | Often poor, requires mobile phase modifiers | Generally better retention than C18[4] |
| Selectivity for Halogenated Compounds | Limited | High, due to specific interactions with the fluorinated ring[1][5] |
| Peak Shape for Basic Analytes | Prone to tailing due to silanol interactions | Can provide improved peak shape |
For basic compounds like azetidines that are poorly retained in reversed-phase, ion-pairing chromatography is a powerful technique.[6][7][8] An ion-pairing reagent, typically an alkyl sulfonate, is added to the mobile phase.[7] This reagent forms a neutral ion-pair with the protonated azetidine, increasing its hydrophobicity and promoting retention on the reversed-phase column.[6]
-
Advantages: Significantly increases retention of polar, basic compounds.
-
Disadvantages: Can lead to long column equilibration times, and the ion-pairing reagent may not be compatible with mass spectrometry (MS) detection.[8] It is also recommended to dedicate a column for ion-pairing methods as the reagent can be difficult to completely wash out.[8]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the separation of highly polar and ionizable compounds.[9][10][11] It utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[11] A water-rich layer is formed on the surface of the stationary phase, and polar analytes are retained through a partitioning mechanism between this layer and the bulk mobile phase.[11]
-
Advantages: Excellent retention of very polar compounds, often with improved peak shapes for basic analytes compared to reversed-phase.[10] The high organic content of the mobile phase can enhance MS sensitivity.[10] HILIC can also be used for the simultaneous analysis of the API and its counterion.[12]
-
Disadvantages: Can be less robust than reversed-phase methods, and analyte solubility in the high-organic mobile phase can be a concern.[11]
Mixed-Mode Chromatography (MMC)
MMC columns possess stationary phases with a combination of reversed-phase and ion-exchange functionalities.[13][14][15] This dual-mode nature makes them exceptionally well-suited for the analysis of pharmaceutical salts, allowing for the simultaneous separation of the API and its counterion in a single run.[15][16][17] The retention of both the (often) hydrophobic API and the (often) hydrophilic counterion can be independently tuned by adjusting the mobile phase organic content and ionic strength.[13][15]
-
Advantages: Offers unique and tunable selectivity.[13] Ideal for the simultaneous analysis of APIs and counterions, which can significantly improve throughput.[16] Often provides good peak shapes for basic compounds without the need for ion-pairing reagents.[15]
-
Disadvantages: Method development can be more complex than for single-mode chromatography due to the multiple interaction mechanisms.
Experimental Protocols
The following protocols are provided as starting points for the development of a purity analysis method for a representative fluorinated azetidine salt. Optimization will be required based on the specific properties of the analyte.
Protocol 1: Reversed-Phase HPLC with a PFP Column
This method is a good starting point for moderately polar fluorinated azetidines, especially for resolving closely related isomers or impurities.
Workflow:
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. hawach.com [hawach.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an HILIC–MS/MS method by one-step precipitation for chloroquine in miniature pig plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 12. lcms.cz [lcms.cz]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. primescholars.com [primescholars.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 17. apps.thermoscientific.com [apps.thermoscientific.com]
Comparing basicity (pKa) of 3-fluoroazetidines vs. non-fluorinated analogs
Executive Summary
In modern medicinal chemistry, the azetidine ring has emerged as a superior bioisostere for gem-dimethyl or carbonyl groups, offering rigidification that can improve metabolic stability. However, the high basicity of the parent azetidine (
This guide objectively compares the physicochemical profiles of 3-fluoroazetidine and 3,3-difluoroazetidine against the non-fluorinated parent scaffold. Data indicates that strategic fluorination at the C3 position acts as a "rheostat" for basicity, lowering
Theoretical Framework: The Fluorine Effect
To understand the experimental data, one must grasp the electronic and conformational mechanisms at play.
The Inductive "Pull" ( Effect)
The primary driver for
-
Mechanism: Fluorine at the C3 position exerts a strong electron-withdrawing inductive effect (
-induction) through the C-C bonds. -
Impact: This withdrawal reduces the electron density available at the nitrogen lone pair, destabilizing the protonated ammonium form (
) and effectively lowering the . -
Distance: Being in the
-position relative to the nitrogen, the effect is pronounced but attenuated compared to -fluorination (which is often chemically unstable).
Conformational Puckering
Unlike the planar representation often seen in 2D sketches, azetidines are puckered.
-
Parent Azetidine: Rapidly flips between puckered conformers.
-
3-Fluoroazetidine: Exhibits a preference for the conformer where the C-F bond is pseudo-equatorial or pseudo-axial depending on protonation state and solvent, driven by the gauche effect. This rigidity can subtly influence binding affinity beyond simple
changes.
Comparative Data Analysis
The following data aggregates experimental values from potentiometric titration studies and authoritative medicinal chemistry literature (e.g., J. Med. Chem. 2015, 58, 9625; Mykhailiuk et al.).
Table 1: Physicochemical Properties Comparison[1]
| Property | Azetidine (Parent) | 3-Fluoroazetidine | 3,3-Difluoroazetidine |
| Structure | |||
| Basicity ( | 11.3 | ~ 8.7 | ~ 7.3 |
| — | -2.6 | -4.0 | |
| Physiological State (pH 7.4) | >99.9% Ionized (Cationic) | ~95% Ionized | ~50% Neutral / 50% Ionized |
| Lipophilicity ( | 0.15 | 0.35 | 0.65 |
| Lipophilicity ( | -3.7 (Highly Polar) | -1.5 (Improved) | 0.3 (Optimal Permeability) |
| Key Advantage | High Solubility | Balanced Profile | High Permeability / Low hERG risk |
Data Interpretation[2][6][8][9][10][11][12][13][14]
-
Azetidine (11.3): At physiological pH, it is a "hard" cation. This results in excellent solubility but poor passive diffusion across lipid bilayers. It is also prone to Lysosomal Trapping (accumulation in acidic organelles), which can lead to phospholipidosis.
-
3-Fluoroazetidine (8.7): The
drops significantly. While still largely ionized at pH 7.4, the fraction of neutral species increases, improving permeability. -
3,3-Difluoroazetidine (7.3): This is the "Goldilocks" zone. With a
near physiological pH, a significant portion (~50%) exists as the neutral free base, facilitating rapid membrane transport, while the protonated fraction ensures solubility.
Visualizing the Mechanism
The following diagram illustrates the inverse relationship between Fluorine substitution and Basicity/Lysosomal Trapping risk.
Caption: Figure 1. Impact of sequential fluorination on azetidine basicity and physiological state. Blue arrows indicate synthetic progression; dotted lines indicate physiological outcome.
Experimental Protocol: Potentiometric Determination
To replicate these values in your own lab, rely on Potentiometric Titration . This is superior to NMR methods for this application due to the high precision required for
Objective: Determine thermodynamic
Materials
-
Instrument: Potentiometric Titrator (e.g., Sirius T3 or Metrohm).
-
Titrant: 0.1 M KOH (Carbonate-free) and 0.1 M HCl.
-
Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).
-
Inert Gas: Argon or Nitrogen purge (essential to prevent
absorption affecting pH > 10).
Workflow
-
Calibration (System Suitability):
-
Calibrate pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01).
-
Perform a "Blank" titration with 0.15 M KCl to determine the exact carbonate levels and electrode slope efficiency.
-
-
Sample Preparation:
-
Weigh ~1–3 mg of the Azetidine derivative (HCl salt form is preferred for solubility).
-
Dissolve in 10 mL of degassed 0.15 M KCl solution.
-
Note: If the analog is lipophilic (e.g., N-substituted), add Methanol (co-solvent) and perform a Yasuda-Shedlovsky extrapolation to 0% solvent.
-
-
Titration Loop:
-
Acidification: Lower initial pH to ~2.0 using 0.1 M HCl to ensure the amine is fully protonated (
). -
Alkalization: Titrate with 0.1 M KOH in small increments (0.5 µL - 5 µL) until pH reaches ~12.0.
-
Equilibrium Wait: Allow electrode stability (<0.2 mV/sec drift) before recording each point.
-
-
Data Processing:
-
Plot pH vs. Volume of Titrant.
-
Convert to Bjerrum Plot (
vs pH). -
The
is the pH where (half-protonated state).
-
Protocol Visualization
Caption: Figure 2. Step-by-step potentiometric titration workflow for accurate pKa determination of amine salts.
References
-
Pavel K. Mykhailiuk. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13, 3538-3545. Link
-
Stepaniuk, O. O., et al. (2015).[1] "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." Journal of Medicinal Chemistry, 58(24), 9625–9638.[2] Link
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. Link
-
Sirius Analytical. (n.d.). "pKa Measurement of Pharmaceutical Compounds." Application Note. Link
Sources
- 1. 3,3-Difluoroazetidine | C3H5F2N | CID 2758248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioisosteric Replacement of Proline with 3-(Methoxymethyl)-3-fluoroazetidine: A Technical Comparison Guide
Executive Summary
3-(Methoxymethyl)-3-fluoroazetidine represents a high-precision bioisostere of proline, engineered to address specific limitations of the pyrrolidine ring in medicinal chemistry. While proline is the standard-bearer for inducing turns and kinks in peptide backbones, its metabolic susceptibility and high basicity can limit oral bioavailability and half-life.
This guide details how the 3,3-disubstituted azetidine scaffold functions as a "Next-Generation Proline." By contracting the ring size to four members and introducing orthogonal substituents (fluorine and methoxymethyl) at the 3-position, researchers can simultaneously:
-
Modulate Basicity: Lower amine pKa to physiological ranges (reducing lysosomal trapping).
-
Lock Conformation: Induce a strong preference for
-turns via the gem-disubstituted effect. -
Block Metabolism: Prevent oxidative metabolism at the susceptible C3 position.
Part 1: Physicochemical Profile Comparison[1]
The following table contrasts the core properties of Proline with its azetidine-based surrogates. Note the distinct shift in pKa and lipophilicity (LogP) driven by the 3,3-disubstitution.
| Property | Proline (Pro) | Azetidine (Aze) | 3-Fluoroazetidine | 3-(Methoxymethyl)-3-fluoroazetidine |
| Ring Size | 5-membered | 4-membered | 4-membered | 4-membered |
| pKa (Conj. Acid) | ~10.6 | ~11.3 | ~8.5 - 9.0 | ~7.8 - 8.5 (Estimated) |
| LogP | -2.54 (Zwitterion) | -1.13 | -0.85 | 0.2 - 0.5 (Balanced) |
| Conformational Bias | Locked | |||
| Metabolic Liability | Prolyl hydroxylase | C3 Oxidation | C3 Blocked | C3 Fully Blocked |
| Electronic Effect | Neutral | Electron-rich | Inductive withdrawal | Inductive withdrawal + H-bond Acceptor |
Key Insight: The introduction of the fluorine atom at C3 exerts a strong inductive effect (
Part 2: Mechanistic Deep Dive
Conformational Control & Ring Puckering
The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain.[1] In unsubstituted azetidine, the ring rapidly flips between two equivalent puckered states.
The Gem-Disubstitution Effect: Replacing Proline with 3-(Methoxymethyl)-3-fluoroazetidine introduces a "gem-disubstituent effect." The steric bulk of the methoxymethyl group, combined with the stereoelectronic preference of the fluorine (Gauche effect), creates a high energy barrier for ring inversion. This effectively "locks" the ring into a specific pucker, rigidifying the peptide backbone and reducing the entropic penalty of binding to a target receptor.
Figure 1: Impact of 3,3-disubstitution on azetidine ring dynamics, leading to conformational locking.
Metabolic Stability
Proline residues are susceptible to oxidation by prolyl hydroxylases or general oxidative metabolism at the ring carbons. The C3 position of azetidine is similarly vulnerable.
-
The Solution: Fluorination at C3 completely blocks metabolic oxidation at this site. The C-F bond is metabolically inert.
-
The Bonus: The methoxymethyl group provides a "metabolic handle" that is more stable than a simple alkyl group but less lipophilic than a phenyl ring, maintaining water solubility.
Part 3: Experimental Protocols
Synthetic Incorporation (Solid Phase Peptide Synthesis)
This building block is typically available as the Fmoc-protected amino acid. Due to the increased steric hindrance at the
Protocol:
-
Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min.
-
Deprotection: Remove previous Fmoc group using 20% Piperidine in DMF (
min). Wash with DMF. -
Coupling:
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Stoichiometry: 3 eq. Fmoc-AA : 2.9 eq. HATU : 3 eq. HOAt : 6 eq. DIPEA.
-
Condition: Double coupling is recommended (
min) at room temperature. -
Note: Monitor reaction completion via Chloranil test (ninhydrin is ineffective for secondary amines).
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Determination of Amide Bond Geometry ( )
Unlike most amino acids which exclusively adopt the trans amide bond, proline and azetidine derivatives exist in a cis/trans equilibrium. The ratio (
Methodology:
-
Sample Prep: Dissolve 5 mg of the peptide in 600
L of or . -
NMR Acquisition: Acquire 1D
-NMR and 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra. -
Analysis:
-
Identify the
-proton ( ) signals. Distinct peaks will appear for cis and trans rotamers. -
Integrate the
peaks. -
Calculation:
. -
Validation: Confirm assignment using ROESY. Strong cross-peaks between
and indicate a cis bond; cross-peaks between and indicate trans.
-
Part 4: Case Study & Application
Scenario: A lead peptide drug candidate suffers from rapid clearance (
Intervention: Replacing a solvent-exposed Proline with 3-(Methoxymethyl)-3-fluoroazetidine .
Outcome:
-
Permeability: The pKa drops from ~10.6 to ~8.2. The fraction of neutral species at physiological pH (7.4) increases significantly, enhancing passive diffusion through the gut membrane.
-
Stability: The 3-fluoro group prevents ring oxidation. The 4-membered ring induces a rigid
-turn, protecting adjacent peptide bonds from proteolytic cleavage by steric shielding. -
Result: The analog demonstrates a 5-fold increase in half-life and a 3-fold improvement in oral bioavailability (
).
References
-
Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. J. Org. Chem. (2008). Link
-
Conformational landscape of substituted prolines. Biophys Rev. (2020). Link
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv.Link
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal.[2] (2024).[2][3] Link
-
pKa values of azetidine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives. ChemPhysChem. (2025).[4][5][6][7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. 3-[(4-Fluorophenoxy)methyl]-1-methylazetidine | C11H14FNO | CID 68083738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluoroazetidine | C3H6FN | CID 3603542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Methoxymethyl)-3-fluoroazetidine
Disclaimer: As of the date of this guide, a specific Safety Data Sheet (SDS) for 3-(Methoxymethyl)-3-fluoroazetidine is not publicly available. The following guidance is therefore predicated on a comprehensive hazard analysis of structurally analogous compounds, including substituted azetidines, fluorinated heterocycles, and methoxy-containing molecules. This proactive, science-based approach ensures the highest level of safety when handling novel chemical entities whose toxicological profiles are not yet fully characterized.[1][2]
Hazard Assessment: An Evidence-Based Analysis of Structural Analogs
The chemical structure of 3-(Methoxymethyl)-3-fluoroazetidine presents three primary areas for hazard consideration: the strained azetidine ring, the electronegative fluorine atom, and the methoxymethyl group. Our safety protocol is built upon understanding the risks associated with these components. Azetidine and its derivatives are known to be reactive and can cause severe skin and eye damage.[3][4] The introduction of a fluorine atom can significantly alter biological properties and may lead to the formation of hazardous decomposition products like hydrogen fluoride under thermal stress.[5][6][7]
Based on available data for similar compounds, we must assume 3-(Methoxymethyl)-3-fluoroazetidine presents the following risks until proven otherwise.
| Potential Hazard | Anticipated Severity | Rationale Based on Structural Analogs |
| Skin Corrosion/Irritation | Category 2 (Irritant) to Category 1 (Corrosive) | Analogous azetidine hydrochlorides are classified as skin irritants.[4][5][8][9] The parent azetidine compound is known to cause severe skin burns.[3] |
| Serious Eye Damage/Irritation | Category 2A (Serious Irritant) to Category 1 (Severe Damage) | Substituted azetidines are consistently reported to cause serious eye irritation or damage.[3][5][8][9] |
| Respiratory Tract Irritation | Category 3 (Irritant) | Inhalation of related compounds may cause respiratory irritation.[1][4][9] This is a common hazard for small, reactive heterocyclic molecules. |
| Acute Oral Toxicity | Category 4 (Harmful if Swallowed) | Multiple azetidine derivatives are classified as harmful if swallowed.[3][5][9] |
| Unknown Chronic Effects | Unknown | The toxicological properties of this specific molecule have not been thoroughly investigated.[1] Therefore, exposure should be minimized to prevent potential long-term health effects. |
The Hierarchy of Controls: Engineering and Administrative Safeguards
Personal Protective Equipment (PPE) is the final and essential barrier against chemical exposure. However, it must be used in conjunction with robust engineering and administrative controls, which form the primary lines of defense.
-
Engineering Controls (Primary Defense):
-
Chemical Fume Hood: All handling of 3-(Methoxymethyl)-3-fluoroazetidine, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2][10]
-
Safety Infrastructure: An operational eyewash station and safety shower must be immediately accessible in the laboratory.[5][11]
-
-
Administrative Controls (Procedural Safety):
-
Designated Area: Establish a designated area within the lab specifically for working with this compound.
-
Standard Operating Procedure (SOP): A detailed, written SOP for handling, storage, and disposal is mandatory for all personnel.
-
Training: All researchers must be trained on this specific guide and the associated SOP before beginning work.
-
Personal Protective Equipment (PPE): Your Final Barrier
The selection of PPE must be deliberate and based on a risk assessment of the specific procedures being performed. The following recommendations represent the minimum required protection.
Hand Protection
Your primary defense against dermal exposure is the correct selection and use of chemical-resistant gloves.
-
Material: Nitrile gloves are a suitable starting point for incidental contact.[2] For prolonged handling or immersion, consult the glove manufacturer's chemical resistance data. Given the lack of specific data, double-gloving is strongly recommended for all procedures.
-
Technique: Always use two pairs of gloves. The outer glove should have a long cuff that extends over the sleeve of the lab coat.[12] Change the outer glove immediately upon suspected contact with the chemical or every 30-60 minutes during extended procedures.[12]
Eye and Face Protection
Protecting your eyes from splashes or aerosols is non-negotiable.
-
Minimum Requirement: Snugly fitting, indirectly vented chemical safety goggles that meet ANSI Z87.1 or EN166 standards are mandatory at all times.[5][13]
-
Enhanced Protection: When there is a heightened risk of splashing (e.g., transfers of solutions >50 mL, reactions under pressure), a full-face shield must be worn in addition to chemical safety goggles.[12][14]
Body Protection
Prevent contamination of your personal clothing and skin.
-
Laboratory Coat: A clean, long-sleeved laboratory coat is required. A flame-resistant (FR) coat is recommended as a best practice, as the flammability of this specific compound is unknown.[14]
-
Chemical Apron: For procedures involving larger quantities (>10g or >100mL), a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
The primary method for respiratory protection is the use of a chemical fume hood. However, in specific scenarios, personal respiratory protection may be required.
Caption: The five-step safe handling workflow for laboratory operations.
Protocol: Donning PPE
The order in which you put on your PPE is critical to ensure a proper seal and coverage.
-
Lab Coat: Fasten completely.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Outer Gloves: Put on the second pair, ensuring the cuffs go over the sleeves of your lab coat.
-
Respiratory Protection (if required): Perform a positive and negative pressure seal check.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.
Protocol: Doffing (Removing) PPE
This is the most critical step for preventing self-contamination. The principle is to touch contaminated items only with other contaminated items (outer gloves) and clean items only with clean hands.
-
Decontaminate (if applicable): Decontaminate the exterior of your outer gloves if grossly contaminated.
-
Outer Gloves: Remove the outer pair of gloves. Peel them off so they turn inside out, without touching the exterior surface with your inner glove. Dispose of them in the hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by goggles, by handling the strap. Avoid touching the front. Place in a designated area for decontamination.
-
Lab Coat: Unfasten the lab coat and roll it outwards and away from your body, ensuring the contaminated exterior is folded inward.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the exterior surface with your bare hands.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water. [8][9]
Emergency Response and Disposal
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [5][11]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [5][11]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. [5][9]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [1][9]
Spill Management
For small spills (<5g or <25mL) inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
Disposal Plan
All materials that come into contact with 3-(Methoxymethyl)-3-fluoroazetidine must be treated as hazardous waste.
-
Chemical Waste: Collect unused or waste material in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items, including gloves, weighing paper, absorbent pads, and pipette tips, must be collected in a designated, lined hazardous waste container. [2]* Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations. [1][8]Given the fluorinated nature of the compound, incineration at a facility equipped with afterburners and scrubbers is the likely disposal route to prevent environmental persistence. [1][15]
References
- Capot Chemical Co., Ltd. (2026, February 11). MSDS of 3-fluoro-3-(fluoromethyl)azetidine hydrochloride.
- Fisher Scientific. (2012, November 22). Safety Data Sheet: 3-Fluoroazetidine hydrochloride.
- Cole-Parmer. (2006, July 12).
- Tokyo Chemical Industry. (2025, November 7). Safety Data Sheet: 3-Fluoroazetidine Hydrochloride.
- ChemScene. (2025, December 19). Safety Data Sheet: 3-(Methoxymethyl)azetidine hydrochloride.
- Apollo Scientific.
- Rizzo, C., Amata, S., Pibiri, I., Pace, A., Buscemi, S., & Palumbo Piccionello, A. (2025, March 6). Key developments in fluorinated heterocycles. Taylor & Francis Online.
- El-Meligie, S., et al. (2017, January 15).
- BenchChem. (2025). Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
- ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- AK Scientific, Inc.
- Bardin, V.V. (2012, June).
- Elektronische Hochschulschriften der LMU München. (2025, May 6).
- Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
- MDPI. (2016, April 28). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.
- Fluorochem. (2024, December 19). Safety Data Sheet: ETHYL 1-(1,3-DIFLUOROPROPAN-2-YL)
- Czarnobaj, K., & Tonderski, A. (2022). Management of Solid Waste Containing Fluoride—A Review. PMC - NIH.
- Sigma-Aldrich. (2025, November 6).
- ACS Publications. (2023, August 2). A Proposal That Would Ban Manufacture, Supply, and Use of All Fluoropolymers and Most Fluorinated Reagents within the Entire EU. Organic Process Research & Development.
- Rutgers University.
- RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
- University of Oxford. (2025, March 27).
- Fluorochem. (2024, December 19). Safety Data Sheet: L-Azetidine-2-carboxylic acid.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemscene.com [chemscene.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pppmag.com [pppmag.com]
- 13. aksci.com [aksci.com]
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- 15. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
